molecular formula C28H26N2O4 B11518655 Bis(3,4-dimethylphenyl) naphthalene-1,5-diylbiscarbamate

Bis(3,4-dimethylphenyl) naphthalene-1,5-diylbiscarbamate

Cat. No.: B11518655
M. Wt: 454.5 g/mol
InChI Key: ZKJMNLLCMWJWHH-UHFFFAOYSA-N
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Description

3,4-DIMETHYLPHENYL N-(5-{[(3,4-DIMETHYLPHENOXY)CARBONYL]AMINO}NAPHTHALEN-1-YL)CARBAMATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core substituted with carbamate and phenyl groups, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHYLPHENYL N-(5-{[(3,4-DIMETHYLPHENOXY)CARBONYL]AMINO}NAPHTHALEN-1-YL)CARBAMATE typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the carbamate group through a series of nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3,4-DIMETHYLPHENYL N-(5-{[(3,4-DIMETHYLPHENOXY)CARBONYL]AMINO}NAPHTHALEN-1-YL)CARBAMATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbamate group into amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

3,4-DIMETHYLPHENYL N-(5-{[(3,4-DIMETHYLPHENOXY)CARBONYL]AMINO}NAPHTHALEN-1-YL)CARBAMATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4-DIMETHYLPHENYL N-(5-{[(3,4-DIMETHYLPHENOXY)CARBONYL]AMINO}NAPHTHALEN-1-YL)CARBAMATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to therapeutic effects, such as inhibition of inflammation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-DIMETHYLPHENYL N-(5-{[(3,4-DIMETHYLPHENOXY)CARBONYL]AMINO}NAPHTHALEN-2-YL)CARBAMATE
  • 3,4-DIMETHYLPHENYL N-(5-{[(3,4-DIMETHYLPHENOXY)CARBONYL]AMINO}NAPHTHALEN-3-YL)CARBAMATE

Uniqueness

Compared to similar compounds, 3,4-DIMETHYLPHENYL N-(5-{[(3,4-DIMETHYLPHENOXY)CARBONYL]AMINO}NAPHTHALEN-1-YL)CARBAMATE stands out due to its specific substitution pattern on the naphthalene ring, which influences its chemical reactivity and biological activity. This unique structure makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C28H26N2O4

Molecular Weight

454.5 g/mol

IUPAC Name

(3,4-dimethylphenyl) N-[5-[(3,4-dimethylphenoxy)carbonylamino]naphthalen-1-yl]carbamate

InChI

InChI=1S/C28H26N2O4/c1-17-11-13-21(15-19(17)3)33-27(31)29-25-9-5-8-24-23(25)7-6-10-26(24)30-28(32)34-22-14-12-18(2)20(4)16-22/h5-16H,1-4H3,(H,29,31)(H,30,32)

InChI Key

ZKJMNLLCMWJWHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC(=O)NC2=CC=CC3=C2C=CC=C3NC(=O)OC4=CC(=C(C=C4)C)C)C

Origin of Product

United States

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